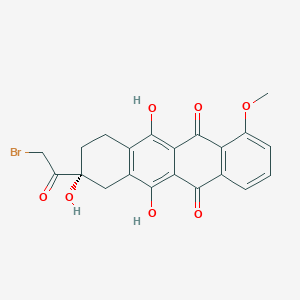
Bromo Didehydro Doxorubicinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo Didehydro Doxorubicinone: is a derivative of the well-known anthracycline antibiotic, doxorubicin. This compound is characterized by the presence of a bromine atom and a dehydro modification, which potentially alters its chemical and biological properties. The molecular formula of this compound is C21H17BrO7, and it has a molecular weight of 461.26 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromo Didehydro Doxorubicinone typically involves the bromination of Doxorubicinone. The process begins with the preparation of Doxorubicinone, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or methanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
化学反应分析
Types of Reactions: Bromo Didehydro Doxorubicinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bromo Didehydro Doxorubicinone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential anticancer properties and its ability to overcome drug resistance in cancer cells.
Industry: Utilized in the development of new drug delivery systems and as a standard in quality control processes .
作用机制
The mechanism of action of Bromo Didehydro Doxorubicinone is similar to that of doxorubicin. It exerts its effects primarily through:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase II Inhibition: It traps topoisomerase II at the cleavage site, preventing the re-ligation of DNA strands and leading to DNA breaks.
Reactive Oxygen Species (ROS) Generation: The compound generates ROS, causing oxidative damage to cellular components
相似化合物的比较
Doxorubicin: A widely used anthracycline antibiotic with similar DNA intercalation and topoisomerase II inhibition properties.
Daunorubicin: Another anthracycline with a similar structure and mechanism of action.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetic properties
Uniqueness: Bromo Didehydro Doxorubicinone is unique due to the presence of the bromine atom and the dehydro modification, which may enhance its anticancer activity and reduce its cardiotoxicity compared to other anthracyclines .
属性
分子式 |
C21H17BrO7 |
|---|---|
分子量 |
461.3 g/mol |
IUPAC 名称 |
(9R)-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C21H17BrO7/c1-29-12-4-2-3-10-14(12)20(27)16-15(18(10)25)19(26)11-7-21(28,13(23)8-22)6-5-9(11)17(16)24/h2-4,24,26,28H,5-8H2,1H3/t21-/m1/s1 |
InChI 键 |
JPMVHEYIIWDGRN-OAQYLSRUSA-N |
手性 SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](CC4)(C(=O)CBr)O)C(=C3C2=O)O)O |
规范 SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4)(C(=O)CBr)O)C(=C3C2=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


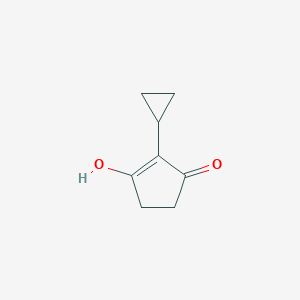
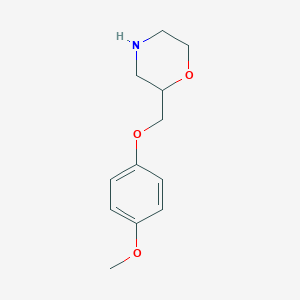
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
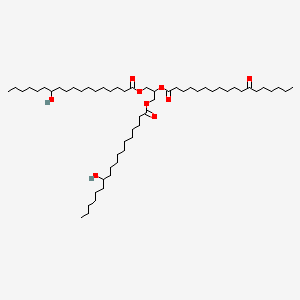
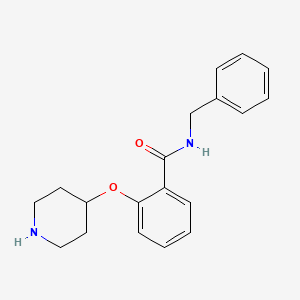
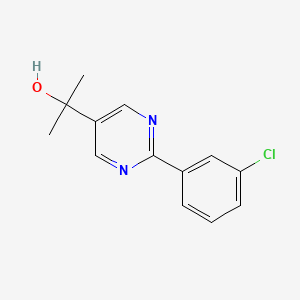
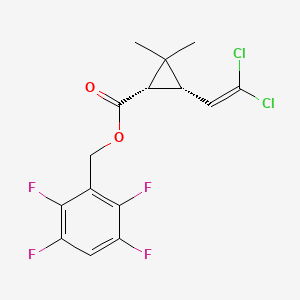
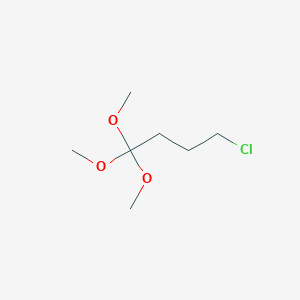
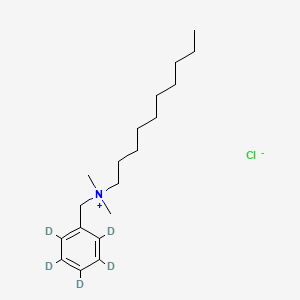
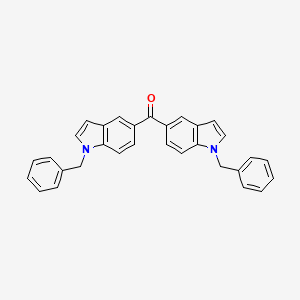
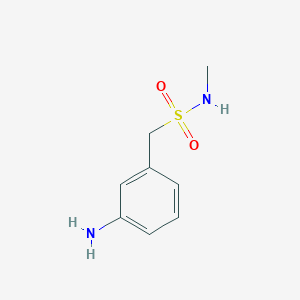

![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
